Iloprost
Overview
Description
Iloprost is a synthetic analogue of prostacyclin PGI2 that dilates systemic and pulmonary arterial vascular beds . It is used to treat pulmonary arterial hypertension (PAH) and other conditions where blood vessels are constricted and blood cannot flow to the tissues .
Synthesis Analysis
The synthesis of Iloprost involves fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation . An alternative synthesis for Iloprost has been accomplished in 13 steps via a convergent synthesis starting from commercially available (-)-Corey lactone diol .
Molecular Structure Analysis
Iloprost is a carbobicyclic compound that is prostaglandin I2 in which the endocyclic oxygen is replaced by a methylene group and in which the (1E,3S)-3-hydroxyoct-1-en-1-yl side chain is replaced by a (3R)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl group . The crystal structures of the PPARα ligand-binding domain and PPARδ ligand-binding domain bound to iloprost provide unambiguous evidence for the direct interaction between iloprost and PPARs .
Chemical Reactions Analysis
Iloprost is a second-generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first-generation stable analogs, such as carbaprostacyclin . It binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors .
Physical And Chemical Properties Analysis
Iloprost has a molecular formula of C22H32O4 and a molecular weight of 360.49 . It is soluble in DMSO .
Scientific Research Applications
Pulmonary Hypertension
Iloprost is used as an effective therapy for severe pulmonary hypertension. Studies have shown that inhaled iloprost improves hemodynamics and exercise capacity in patients with this condition. It causes selective pulmonary vasodilatation, significantly improving quality of life, reducing dyspnea, and improving NYHA class (Olschewski et al., 2002).
Raynaud's Phenomenon and Systemic Sclerosis
Intravenous infusion of iloprost significantly lessens the number and severity of attacks in patients with severe Raynaud's phenomenon, particularly those with systemic sclerosis. It shows promise in reducing skin tightness and improving ulcer healing, suggesting inhibitory effects on skin fibrosis (McHugh et al., 1988).
Vascular and Heart Diseases
Iloprost has shown benefits in peripheral vascular disease, myocardial ischemia, and during extracorporeal circulation procedures. It mimics the pharmacodynamic properties of epoprostenol, including vasodilation and inhibition of platelet aggregation, with improved stability enhancing its clinical utility (Grant & Goa, 1992).
Asthma
Inhalation of iloprost can suppress features of asthma by inhibiting airway dendritic cell function. This indicates its potential use as an anti-inflammatory treatment in asthma management (Idzko et al., 2007).
Bone Edema and Osteonecrosis
Iloprost is effective in managing bone marrow edema and early stages of osteonecrosis, showing antithrombotic, vasodilative, and antiproliferative effects. However, its impact on advanced stages of avascular necrosis is limited (Pountos & Giannoudis, 2018).
Exercise Capacity and Platelet Aggregation
Iloprost improves exercise capacity in patients with stable angina pectoris, independent of changes in myocardial oxygen demand. It also significantly reduces platelet aggregation, which may enhance myocardial perfusion (Bugiardini et al., 1986).
Spinal Cord Injury
Iloprost shows promise in attenuating motor disturbances induced by spinal cord trauma. It reduces intramedullary hemorrhages and the accumulation of leukocytes at the site of trauma, suggesting potential benefits in spinal cord injury management (Taoka et al., 1997).
Safety And Hazards
Iloprost is toxic if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Iloprost requires the Frizzled-9 receptor to prevent lung cancer . This work represents a critical advancement in defining iloprost’s chemopreventive mechanisms and identifies a potential response marker for future clinical trials . The Therapeutic Iloprost during ARDS trial (ThIlo trial) is a multicenter, randomized, single-blinded, clinical phase II trial assessing the efficacy of inhaled iloprost for the prevention of the development and progression of ARDS in critically ill patients .
properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-ACWOEMLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041046 | |
Record name | Iloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Iloprost is a second generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first generation stable analogs, such as carbaprostacyclin. Iloprost binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors. Iloprost constricts the ilium and fundus circular smooth muscle as strongly as prostaglandin E2 (PGE2) itself. Iloprost inhibits the ADP, thrombin, and collagen-induced aggregation of human platelets. In whole animals, iloprost acts as a vasodilator, hypotensive, antidiuretic, and prolongs bleeding time. All of these properties help to antagonize the pathological changes that take place in the small pulmonary arteries of patients with pulmonary hypertension. | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Iloprost | |
CAS RN |
78919-13-8 | |
Record name | Iloprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78919-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iloprost [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ILOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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